molecular formula C18H20N2O5 B027747 (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester CAS No. 26048-94-2

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester

Cat. No.: B027747
CAS No.: 26048-94-2
M. Wt: 344.4 g/mol
InChI Key: ATHRZWZDILASFM-INIZCTEOSA-N
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Description

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a carbamoyl group, and a hydroxyethyl group. Its molecular formula is C18H20N2O5, and it has a molecular weight of 344.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine to form the carbamate intermediate. This intermediate is then reacted with a hydroxyethyl derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols or amines .

Scientific Research Applications

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors or transport proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHRZWZDILASFM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461062
Record name (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26048-94-2
Record name (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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